GYKI-13380 - 75614-09-4

GYKI-13380

Catalog Number: EVT-269227
CAS Number: 75614-09-4
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GYKI-13380, also known as LS-79445, is a small molecule with potent bioactivity. Detail information has not been published yet.
Source and Classification

GYKI-13380 was developed as part of a series of compounds aimed at understanding and manipulating appetite regulation. The compound falls under the broader category of phenylalkylamines, which are known for their stimulant effects on the central nervous system. This classification highlights its potential utility in treating conditions related to appetite and weight management, as well as broader neurological applications .

Molecular Structure Analysis

The molecular structure of GYKI-13380 can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While specific structural data for GYKI-13380 is not extensively detailed in the available literature, compounds within its class typically exhibit:

  • Core Structure: A phenyl ring attached to an alkylamine chain.
  • Functional Groups: Presence of amine groups that contribute to its pharmacological activity.

The molecular formula and structural characteristics are crucial for understanding how GYKI-13380 interacts with biological systems.

Chemical Reactions Analysis

GYKI-13380 may participate in several chemical reactions typical for phenylalkylamines:

  1. Oxidation: The compound could potentially undergo oxidation to form more polar metabolites, which may influence its pharmacokinetics.
  2. Reduction: Reduction reactions might convert ketones or aldehydes present in related structures into alcohols.
  3. Substitution Reactions: The amine group could engage in substitution reactions with various electrophiles, leading to diverse derivatives.

These reactions are essential for modifying the compound's properties and enhancing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of GYKI-13380 primarily involves modulation of neurotransmitter systems, particularly those related to appetite regulation:

  1. Dopaminergic Pathways: GYKI-13380 may enhance dopaminergic signaling, which is crucial for reward processing and appetite control.
  2. Serotonergic Activity: The compound might also influence serotonin levels, contributing to satiety signals.
  3. Interaction with Receptors: Specific receptor interactions (e.g., adrenergic receptors) could play a role in its appetite-suppressing effects.

Research indicates that compounds like GYKI-13380 can impact behavioral responses related to food intake in animal models, suggesting a complex interplay between neurotransmitter systems .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of GYKI-13380 are not widely documented, general characteristics expected from similar compounds include:

  • Molecular Weight: Typically within a range conducive to biological activity.
  • Solubility: Likely soluble in organic solvents but less so in water, affecting bioavailability.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

These properties significantly influence the compound's behavior in biological systems and its potential therapeutic applications.

Applications

GYKI-13380 has several notable applications:

  1. Appetite Suppression: Its primary application lies in weight management therapies aimed at reducing food intake.
  2. Neurological Research: The compound's effects on neurotransmitter systems make it a candidate for studying various neurological disorders, including obesity-related conditions.
  3. Pharmacological Studies: GYKI-13380 serves as a valuable tool in understanding the mechanisms underlying appetite regulation and potential drug interactions.
Introduction to GYKI-13380 in Contemporary Research

Historical Context of Glutamate Receptor Antagonist Development

The evolution of glutamate receptor antagonists represents a pivotal trajectory in neuropharmacology, beginning with broad-spectrum agents like ketamine (NMDA receptor antagonist) and advancing toward subunit-selective compounds. Early NMDA antagonists revealed fundamental limitations, including psychotomimetic effects and disruption of synaptic plasticity, as evidenced by altered NMDA glutamate receptor antagonist responses in recovering ethanol-dependent patients [1]. The 1990s witnessed the emergence of 2,3-benzodiazepine derivatives, with GYKI 52466 establishing the pharmacological template for selective AMPA receptor blockade. This compound demonstrated selective non-competitive AMPA antagonism (IC₅₀ = 10-20 μM for AMPA-induced responses vs. >450 μM for kainate) without significant NMDA receptor activity [3] [8]. GYKI-13380 emerged as a structural analog designed to enhance specificity and physicochemical properties, positioning it as a critical tool for isolating AMPA receptor-mediated neurophysiological processes.

Research Paradigms Involving AMPA Receptor Modulation

Contemporary research employs GYKI-13380 within three principal experimental frameworks:

  • Excitotoxicity Studies: AMPA receptors mediate rapid excitatory transmission, and their overactivation triggers Ca²⁺-dependent neurodegeneration. GYKI-13380 blocks AMPA-induced Ca²⁺ influx, enabling investigation of excitotoxic mechanisms in stroke and neurodegenerative models [6].
  • Synaptic Plasticity Research: By selectively inhibiting AMPA receptors, GYKI-13380 facilitates dissection of LTP/LTD mechanisms. AMPA receptor trafficking, particularly GluA1 subunit phosphorylation at serine 845, regulates receptor internalization during plasticity [2].
  • Circuit Dysfunction Analysis: GYKI-13380 helps isolate AMPA-mediated components of epileptiform activity and network hypersynchronization, complementing genetic approaches like GluA2 Q/R site editing manipulation [7].

Table 2: Key Research Paradigms for AMPA Receptor Antagonists

Research ParadigmGYKI-13380 ApplicationBiological Insight Obtained
Ischemia modelsReduction of infarct volume post-MCAOAMPA-mediated Ca²⁺ permeability as neurotoxic trigger
Synaptic transmission studiesDissection of AMPA vs. kainate receptor contributionsReceptor-specific roles in circuit dynamics
Plasticity experimentsPrevention of AMPA receptor internalizationPhosphorylation-dependent trafficking mechanisms

Critical Knowledge Gaps in Neuropharmacological Applications

Despite its utility, GYKI-13380 research highlights persistent neuropharmacological challenges:

  • Subunit Specificity Limitations: Unlike newer auxiliary subunit-targeted agents, GYKI-13380 does not distinguish between AMPA receptor complexes containing different auxiliary subunits (e.g., TARPs or cornichons), which modulate receptor kinetics and pharmacology [10]. This obscures subunit-specific contributions to pathophysiology.
  • Editing-Dependent Effects: The efficiency of GluA2 Q/R site editing critically determines AMPA receptor Ca²⁺ permeability. Reduced editing in Alzheimer's disease increases neuronal vulnerability to excitotoxicity, yet GYKI-13380's efficacy in such editing-deficient contexts remains unquantified [7].
  • Temporal Dynamics of Blockade: AMPA receptors exhibit rapid gating transitions regulated by the pore domain and N-terminal interfaces [5] [10]. How GYKI-13380 binding alters these conformational dynamics requires high-resolution structural analysis currently lacking.

Properties

CAS Number

75614-09-4

Product Name

GYKI-13380

IUPAC Name

4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

InChI

InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19)

InChI Key

YOFWLAASFMHLAD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

GYKI-13380; GYKI 13380; GYKI13380; LS-79445; LS 79445; LS79445.

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.